molecular formula C10H6N2O B1213628 Quinoline-3-carbonitrile 1-oxide CAS No. 63124-13-0

Quinoline-3-carbonitrile 1-oxide

Cat. No. B1213628
CAS RN: 63124-13-0
M. Wt: 170.17 g/mol
InChI Key: QHJICGGEQGJSCX-UHFFFAOYSA-N
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Description

Quinoline-3-carbonitrile is a nitrogen-containing heterocyclic aromatic compound . It has been used as a template for EGFR inhibitors . Two new derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .


Synthesis Analysis

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivative . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of Quinoline-3-carbonitrile 1-oxide can be represented by the empirical formula C10H6N2 . The molecular weight is 154.17 . The DFT computational studies of the synthesized compounds were carried out using B3LYP/6−311+G** and HF/6−311+G** approximations . The calculated HOMO and LUMO energies showed that charge transfer occurs in their molecules .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions . For instance, they have been used in the MW-assisted one-pot synthesis of new and known quinoline-3-carbonitrile derivatives .


Physical And Chemical Properties Analysis

Quinoline-3-carbonitrile is a powder form with a melting point of 108-110 °C (lit.) . The SMILES string is N#Cc1cnc2ccccc2c1 .

Mechanism of Action

Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Safety and Hazards

Quinoline is classified under Hazard Class 6.1 . It is recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves while handling it .

properties

IUPAC Name

1-oxidoquinolin-1-ium-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-8-5-9-3-1-2-4-10(9)12(13)7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJICGGEQGJSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3-carbonitrile 1-oxide

CAS RN

63124-13-0
Record name 3-Quinolinecarbonitrile, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63124-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063124130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC358373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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